molecular formula C9H9N3S B8059581 (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

Cat. No.: B8059581
M. Wt: 191.26 g/mol
InChI Key: FWSCINFUBQNPJM-UHFFFAOYSA-N
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Description

(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine typically involves the reaction of 4-aminobenzylamine with thiadiazole derivatives. One common method includes the nitration of 4-hydroxyphenyl-1,2,3-thiadiazole followed by reduction to obtain the desired amine . The reaction conditions often involve the use of nitric acid in acetic acid, with temperature control to prevent excessive heat release .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction pathways with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Zinc, acetic acid, isopropyl alcohol.

    Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenylmethanamine derivatives.

Mechanism of Action

Comparison with Similar Compounds

  • 4-(1,2,3-Thiadiazol-4-yl)phenol
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Comparison: (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSCINFUBQNPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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